(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine
Overview
Description
(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine is a chemical compound that belongs to the benzofuran family
Mechanism of Action
Target of Action
It is known that benzofuran derivatives, which this compound is a part of, have been shown to bind strongly and with high selectivity to the serotonin receptor 5-ht2a .
Mode of Action
Based on its structural similarity to other benzofuran derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Benzofuran derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that these compounds may interact with multiple biochemical pathways.
Pharmacokinetics
The compound’s molecular weight (26455) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
Benzofuran derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular level .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially affect the activity and stability of many compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine typically involves the bromination of 2,3-dihydro-1-benzofuran followed by the introduction of a methanamine group. One common method involves the use of bromine in the presence of a catalyst to achieve selective bromination at the 5-position of the benzofuran ring. The subsequent step involves the reaction of the brominated intermediate with methanamine under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dehalogenated or hydrogenated products.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while reduction can produce dehalogenated benzofurans. Substitution reactions can result in a variety of functionalized benzofuran derivatives .
Scientific Research Applications
Chemistry
In chemistry, (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine is used as a building block for the synthesis of more complex molecules.
Biology
Biologically, this compound has shown potential in the development of new pharmaceuticals. Its benzofuran core is known for its biological activity, including antimicrobial, antiviral, and anticancer properties .
Medicine
In medicine, derivatives of this compound are being explored for their therapeutic potential. These compounds may act on specific molecular targets, offering new avenues for drug development .
Industry
Industrially, this compound can be used in the synthesis of materials with specific properties, such as polymers and resins. Its reactivity and functional groups make it a versatile intermediate in various industrial processes .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2,3-dihydrobenzofuran: Similar in structure but lacks the methanamine group.
(5-Bromo-2,3-dihydro-1-benzofuran-2-yl)methanamine: Similar but with a different substitution pattern.
Uniqueness
(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
(5-bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c10-8-3-6-1-2-12-9(6)7(4-8)5-11/h3-4H,1-2,5,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URLRPGRLNYNULW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2CN)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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